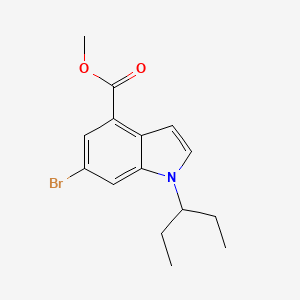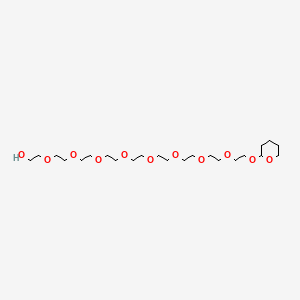
lithium pyridin-3-ylzinc(II) bromide chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium pyridin-3-ylzinc(II) bromide chloride is a complex organometallic compound that combines lithium, zinc, bromide, and chloride with a pyridine ligand
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium pyridin-3-ylzinc(II) bromide chloride typically involves the reaction of pyridine with zinc bromide and lithium chloride. One common method is to dissolve zinc bromide in an appropriate solvent, such as tetrahydrofuran (THF), and then add pyridine to the solution. Lithium chloride is then introduced to the mixture, resulting in the formation of the desired compound. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the compound.
化学反应分析
Types of Reactions
Lithium pyridin-3-ylzinc(II) bromide chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the pyridine ligand can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The zinc center in the compound can undergo oxidation and reduction reactions, altering its oxidation state.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include other nucleophiles such as amines or phosphines. The reactions are typically carried out in polar solvents like THF or dimethylformamide (DMF).
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound formed from the coupling of the pyridine ligand with an aryl boronic acid.
科学研究应用
Lithium pyridin-3-ylzinc(II) bromide chloride has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Catalysis: The compound can act as a catalyst or catalyst precursor in various chemical reactions, including polymerization and cross-coupling reactions.
Materials Science: It is explored for its potential use in the development of new materials with unique electronic and optical properties.
Biological and Medical Research: While specific applications in biology and medicine are less documented, organozinc compounds are generally investigated for their potential therapeutic properties and as tools in biochemical research.
作用机制
The mechanism by which lithium pyridin-3-ylzinc(II) bromide chloride exerts its effects depends on the specific reaction or application. In catalysis, the zinc center can coordinate with substrates, facilitating their transformation through various pathways such as oxidative addition, reductive elimination, and transmetalation. The pyridine ligand can stabilize the zinc center and influence its reactivity.
相似化合物的比较
Similar Compounds
- Lithium pyridin-2-ylzinc(II) bromide chloride
- Lithium pyridin-4-ylzinc(II) bromide chloride
- Lithium phenylzinc(II) bromide chloride
Uniqueness
Lithium pyridin-3-ylzinc(II) bromide chloride is unique due to the position of the pyridine ligand, which can influence the electronic properties and reactivity of the compound. The 3-position on the pyridine ring provides a different steric and electronic environment compared to the 2- or 4-positions, potentially leading to different reactivity and selectivity in chemical reactions.
属性
分子式 |
C5H4BrClLiNZn |
|---|---|
分子量 |
265.8 g/mol |
IUPAC 名称 |
lithium;zinc;3H-pyridin-3-ide;bromide;chloride |
InChI |
InChI=1S/C5H4N.BrH.ClH.Li.Zn/c1-2-4-6-5-3-1;;;;/h1-2,4-5H;2*1H;;/q-1;;;+1;+2/p-2 |
InChI 键 |
ALOXKWZVEKNNPU-UHFFFAOYSA-L |
规范 SMILES |
[Li+].C1=C[C-]=CN=C1.[Cl-].[Zn+2].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[Methoxy-(4-methoxyphenyl)methyl]-1,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B11827458.png)

![Benzene, 1-[[[(1R)-1-ethynyldodecyl]oxy]methyl]-4-methoxy-](/img/structure/B11827463.png)

![[(1R,7R)-1-chloro-3-azabicyclo[5.1.0]octan-7-yl]methanol](/img/structure/B11827482.png)



![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2,1-jk]carbazole](/img/structure/B11827500.png)
![[(1R,2S,10S,11S,15S)-14-(2,2-dioxo-5H-oxathiol-4-yl)-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl] furan-2-carboxylate](/img/structure/B11827506.png)

![4-((6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy)-3,5-difluoroaniline](/img/structure/B11827515.png)

